molecular formula C22H25N7 B5823252 4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B5823252
M. Wt: 387.5 g/mol
InChI Key: KKCJDUUMQOZPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene (CAS: 900265-47-6) is a nitrogen-rich tricyclic heterocycle with the molecular formula C₂₁H₂₃N₇ and a molecular weight of 373.45 g/mol . Its structure integrates a pyrido[2,3]pyrazolo[2,4-a]pyrimidine core modified with methyl groups at positions 2, 8, and 10, along with a 4-(6-methylpyridin-2-yl)piperazine substituent.

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-14-12-16(3)24-21-20(14)22-25-17(4)13-19(29(22)26-21)28-10-8-27(9-11-28)18-7-5-6-15(2)23-18/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJDUUMQOZPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the introduction of the piperazinyl and pyridinyl substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its tricyclic framework and substituent arrangement. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Key Structural and Functional Attributes

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Structural Features
Target Compound (900265-47-6) C₂₁H₂₃N₇ 373.45 6-Methylpyridin-2-yl, piperazine, methyl groups Pyrazolo-pyrido-pyrimidine tricycle
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine C₁₂H₁₁N₇ 261.27 Hydrazine, p-tolyl group Bicyclic pyrazolo[3,4-d]pyrimidine
N-{2,12-Dimethyl-5-oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),9,11-trien-6-yl}-3-(4-methylpiperazin-1-yl)propanamide C₂₂H₂₈N₄O₃ 396.49 4-Methylpiperazine, oxatricyclic system Oxa-tricyclic fused with propanamide
(Piperazin-1-yl)(pyridin-2-yl) Methanone (39639-98-0) C₁₀H₁₁N₃O 189.22 Piperazine, pyridine carbonyl Simple piperazine-pyridine conjugate

Key Observations :

Structural Complexity: The target compound’s tricyclic system (pyrazolo-pyrido-pyrimidine) contrasts with simpler bicyclic (e.g., compound from ) or non-cyclic (e.g., 39639-98-0 ) analogs. This complexity may enhance binding specificity to biological targets but could reduce synthetic accessibility.

Substituent Effects :

  • The 6-methylpyridin-2-yl group on the piperazine ring differentiates it from analogs with unsubstituted pyridines (e.g., 39639-98-0 ). This methyl group likely improves lipophilicity and metabolic stability.
  • The methyl groups at positions 4, 11, and 13 may sterically hinder enzymatic degradation, a feature absent in hydrazine-containing analogs like the compound from .

Piperazine Role: Piperazine derivatives (e.g., 39639-98-0 , compound from ) are known for modulating serotonin and dopamine receptors. The target compound’s piperazine moiety, combined with its tricyclic core, could synergize receptor affinity and selectivity .

Research Findings and Implications

  • Isomerization Potential: Analogous pyrazolotriazolopyrimidines (e.g., compounds 6–9 in ) undergo isomerization under specific conditions, altering their bioactivity. While isomerization data for the target compound is unavailable, its structural rigidity (due to methyl groups) may reduce such rearrangements, enhancing stability .
  • Bioactivity Prediction : The piperazine-pyridine motif (shared with 39639-98-0 ) is associated with antipsychotic activity (e.g., aripiprazole analogs). The tricyclic core may further enhance binding to kinase targets, as seen in pyrazolopyrimidine-based kinase inhibitors .
  • Synthetic Challenges : The compound’s intricate structure necessitates multi-step synthesis, contrasting with simpler piperazine derivatives. However, methods for pyrazolopyrimidine synthesis (e.g., cyclocondensation in ) could be adapted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.